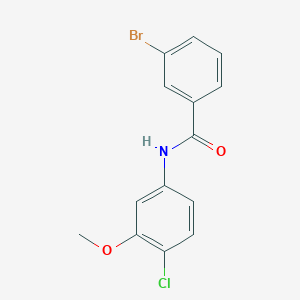
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate, also known as NAE-8, is a synthetic compound that has gained attention in the scientific community due to its potential health benefits. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate is not fully understood, but it is believed to work by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to reduce oxidative stress in cells and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential health benefits have not been fully explored, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential health benefits.
Synthesemethoden
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate can be synthesized through various methods, one of which involves the reaction of 2-naphthol with 2-bromoacetylacetone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-methylphenol and acetic anhydride to yield this compound. Another method involves the reaction of 2-naphthol with 2-bromoacetyl chloride in the presence of triethylamine and dichloromethane, followed by the reaction with 2-methylphenol and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has been studied for its potential health benefits, particularly in the areas of inflammation and oxidative stress. Studies have shown that this compound has anti-inflammatory properties and can reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-15-6-2-5-9-20(15)24-14-21(23)25-13-19(22)18-11-10-16-7-3-4-8-17(16)12-18/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPWEFLOAWFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)


![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5848680.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)

![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)


